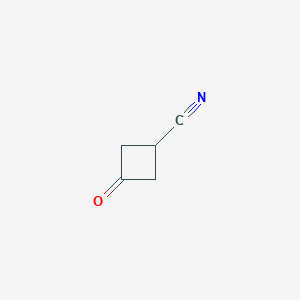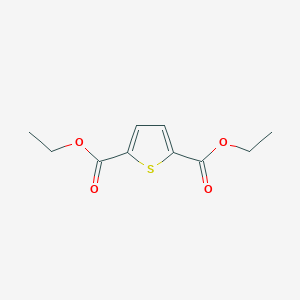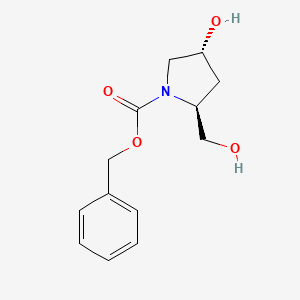
3-Oxocyclobutanecarbonitrile
Übersicht
Beschreibung
3-Oxocyclobutanecarbonitrile is a chemical compound with a cyclobutanone as its core, nitrile and carbonyl groups attached to it. It has a CAS number of 20249-16-5 .
Synthesis Analysis
The synthesis of 3-Oxocyclobutanecarbonitrile is typically performed in a laboratory setting. The exact methods and conditions for its synthesis may vary depending on the specific requirements of the process .Molecular Structure Analysis
The molecular formula of 3-Oxocyclobutanecarbonitrile is C5H5NO . Its structure includes a cyclobutanone core with a nitrile and a carbonyl group attached to it .Chemical Reactions Analysis
The specific chemical reactions involving 3-Oxocyclobutanecarbonitrile can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
3-Oxocyclobutanecarbonitrile is a solid at room temperature . It has a molecular weight of 95.1 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
3-Oxocyclobutanecarbonitrile and its derivatives have potential applications in synthetic chemistry, particularly in the synthesis of complex molecules. The study by Huang Bin and Zhang Zheng-lin (2010) demonstrates the synthesis of 3-Oxocyclobutanecarboxylic acid from methanol, acetone, and bromine, highlighting a method with advantages such as easy operation and low cost, suitable for large-scale preparation (Huang Bin & Zhang Zheng-lin, 2010). This underscores the potential of 3-Oxocyclobutanecarbonitrile as a precursor in synthetic routes.
Material Science and Photocatalysis
Research into oxetane-containing compounds, closely related to the cyclobutane core of 3-Oxocyclobutanecarbonitrile, has shown that these compounds possess high-energy characteristics and significant biological activities. This suggests potential applications in material science, where the high-energy content and reactivity of such compounds can be harnessed (V. Vil’ et al., 2019).
Environmental Science
In the context of environmental science, studies have explored the photocatalytic degradation of pollutants, such as the work by I. Berger-Brito et al. (2018), which investigated the microwave-assisted extraction and chromatographic analysis of oxygenated metabolites of polycyclic aromatic hydrocarbons in sediments. This research underscores the importance of understanding the chemical behavior and applications of oxygenated compounds in environmental remediation processes (I. Berger-Brito et al., 2018).
Safety And Hazards
3-Oxocyclobutanecarbonitrile is classified as harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Eigenschaften
IUPAC Name |
3-oxocyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c6-3-4-1-5(7)2-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAGLWTVMUDVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517634 | |
| Record name | 3-Oxocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxocyclobutanecarbonitrile | |
CAS RN |
20249-16-5 | |
| Record name | 3-Oxocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxocyclobutane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine](/img/structure/B1316710.png)
![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)




